molecular formula C14H17FN6O2 B11265622 N~2~,N~2~-diethyl-N~4~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~,N~2~-diethyl-N~4~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11265622
M. Wt: 320.32 g/mol
InChI Key: MANWDYIWBSBGRW-UHFFFAOYSA-N
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Description

N2,N2-DIETHYL-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5-position, a fluorophenyl group at the 4-position, and diethylamino groups at the N2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-DIETHYL-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine core using a mixture of concentrated nitric acid and sulfuric acid.

    Substitution with Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable base.

    Alkylation with Diethylamine: The final step involves the alkylation of the pyrimidine core with diethylamine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of N2,N2-DIETHYL-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N2-DIETHYL-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.

    Reduction: Formation of N2,N2-DIETHYL-N4-(3-FLUOROPHENYL)-5-AMINOPYRIMIDINE-2,4,6-TRIAMINE.

    Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

N2,N2-DIETHYL-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2,N2-DIETHYL-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorophenyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N2,N2-DIETHYL-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    N2,N2-DIETHYL-N4-(3-BROMOPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure with a bromophenyl group instead of a fluorophenyl group.

    N2,N2-DIETHYL-N4-(3-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure with a methoxyphenyl group instead of a fluorophenyl group.

Uniqueness

N2,N2-DIETHYL-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C14H17FN6O2

Molecular Weight

320.32 g/mol

IUPAC Name

2-N,2-N-diethyl-4-N-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H17FN6O2/c1-3-20(4-2)14-18-12(16)11(21(22)23)13(19-14)17-10-7-5-6-9(15)8-10/h5-8H,3-4H2,1-2H3,(H3,16,17,18,19)

InChI Key

MANWDYIWBSBGRW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N

Origin of Product

United States

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